2-(Bromomethyl)naphthalene-3-acetonitrile
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Overview
Description
2-(Bromomethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C12H8BrN. This compound is characterized by the presence of a bromomethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group. It is a white crystalline powder and is used in various chemical syntheses due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: One common method involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide in dimethyl sulfoxide (DMSO) at 60°C for 16 hours.
Method 2: Another method involves the use of gem-difluoro olefin, aqueous ammonia, and acetonitrile in a pressure tube heated to 60°C for 24 hours.
Industrial Production Methods
Industrial production methods for 2-(Bromomethyl)naphthalene-3-acetonitrile typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-(Bromomethyl)naphthalene-3-acetonitrile undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as cyanide, azide, or hydroxide ions.
Oxidation and Reduction: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide in DMSO at elevated temperatures.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of nitriles, azides, or alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)naphthalene-3-acetonitrile is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-3-acetonitrile involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Similar structure but lacks the acetonitrile group.
2-Naphthylacetonitrile: Similar structure but lacks the bromomethyl group.
1-(Bromomethyl)naphthalene: Isomer with the bromomethyl group at a different position on the naphthalene ring.
Uniqueness
2-(Bromomethyl)naphthalene-3-acetonitrile is unique due to the presence of both a bromomethyl and an acetonitrile group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H10BrN |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[3-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2 |
InChI Key |
MXQFSSVTQHUGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC#N)CBr |
Origin of Product |
United States |
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